4-Acetylpyrazole

Descripción general

Descripción

4-Acetylpyrazole is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.116. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include 4-acetylpyrazole, have been extensively studied and are known to exhibit diverse biological activities . They have been found to act as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

It is known that pyrazole derivatives interact with their targets in a variety of ways, leading to different biological effects

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways

Result of Action

Given the known biological activities of pyrazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels

Actividad Biológica

4-Acetylpyrazole is a significant compound within the pyrazole family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

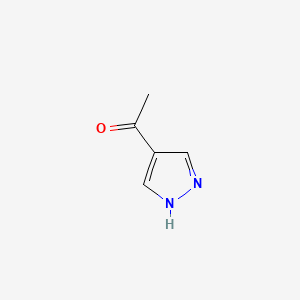

This compound is characterized by its acetyl group at the 4-position of the pyrazole ring. The synthesis typically involves the condensation of hydrazine derivatives with acetylated carbonyl compounds. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free methods.

1. Anti-Inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. In vivo studies using the carrageenan-induced paw edema model demonstrated that derivatives of this compound can effectively reduce inflammation markers . The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

2. Antimicrobial Activity

Several studies indicate that this compound derivatives possess broad-spectrum antimicrobial activity. For instance, compounds derived from this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 8-11 µg/mL . This suggests potential as an antibiotic agent.

3. Anticancer Properties

The anticancer potential of this compound has been explored through in vitro assays against several cancer cell lines. Notably, compounds exhibited cytotoxic effects with IC50 values as low as 2.8 µM against MCF-7 breast cancer cells . The mechanism involves interaction with topoisomerase II, a key enzyme in DNA replication and repair, indicating a promising avenue for cancer treatment.

4. Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound, which are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

Case Studies

A series of case studies have been conducted to evaluate the pharmacological efficacy of this compound derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that a specific derivative significantly reduced paw edema in rats compared to control groups. The results indicated a dose-dependent response, reinforcing the compound's therapeutic potential .

- Antimicrobial Evaluation : Another research project assessed various derivatives against clinical isolates of bacteria and fungi. The findings revealed that some derivatives not only inhibited growth but also disrupted biofilm formation, suggesting utility in treating chronic infections .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | IC50/MIC Values |

|---|---|---|

| Anti-inflammatory | COX inhibition | Significant reduction in edema observed |

| Antimicrobial | Disruption of bacterial cell wall synthesis | MIC: 8-11 µg/mL |

| Anticancer | Topoisomerase II inhibition | IC50: 2.8 µM (MCF-7) |

| Antioxidant | Free radical scavenging | Effective at low concentrations |

Propiedades

IUPAC Name |

1-(1H-pyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGVCJCDGSZFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947878 | |

| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-16-4 | |

| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-Pyrazol-4-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular structure and formula of 4-Acetylpyrazole?

A1: this compound consists of a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, substituted at the 4-position with an acetyl group (CH3C=O). Its molecular formula is C5H6N2O. []

Q2: How does the solid-state structure of this compound influence its properties?

A2: X-ray crystallography studies revealed that this compound molecules arrange themselves in a wave-like ribbon pattern within the crystal lattice. [] This arrangement is stabilized by strong intermolecular hydrogen bonds between the nitrogen atom of one pyrazole ring and the hydrogen atom attached to a nitrogen atom in an adjacent molecule (N-H...N). Additionally, weaker C-H...O=C hydrogen bonds involving the carbonyl group of the acetyl moiety contribute to the crystal packing. These interactions influence the compound's physical properties, such as melting point and solubility.

Q3: What are the main synthetic applications of this compound?

A3: this compound serves as a versatile precursor in organic synthesis. It can be readily transformed into various other heterocyclic systems like pyrazolylthiazoles and pyrazolylmercaptoimidazoles. [] These derivatives hold significant potential for developing novel pharmaceuticals and agrochemicals. For instance, this compound has been employed as a starting material to synthesize new 1,3-thiazines and thiazolone derivatives exhibiting promising anti-breast cancer activity against the MCF-7 cell line. []

Q4: Can you provide an example of how this compound is used to build more complex molecules?

A4: One illustrative example is its utilization in the synthesis of fulgides, a class of photochromic molecules. [] The 4-acetyl group of this compound reacts with diethyl isopropylidenesuccinate through a Stobbe condensation, ultimately yielding a fulgide derivative. This derivative exhibits photochromism, changing color upon irradiation with specific wavelengths of light, making it potentially useful for applications like optical data storage or molecular switches.

Q5: Has this compound been studied using computational chemistry methods?

A5: While specific computational studies on this compound itself were not detailed in the provided research, the application of computational chemistry in designing pyrazolyl-chalcones, a class of compounds structurally related to this compound, as potential anti-cancer and antimicrobial agents has been reported. [] This suggests that computational techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling could be applied to this compound and its derivatives to explore their potential in various biological contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.